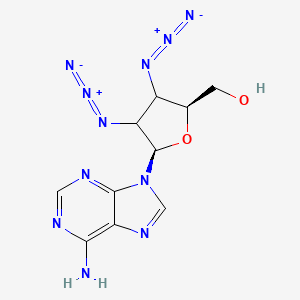
Adenosine, 2',3'-diazido-2',3'-dideoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine, 2’,3’-diazido-2’,3’-dideoxy-: is a modified nucleoside analog. It is structurally similar to adenosine but lacks the hydroxyl groups at the 2’ and 3’ positions on the ribose ring, which are replaced by azido groups. This modification imparts unique chemical and biological properties to the compound, making it a valuable tool in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of adenosine, 2’,3’-diazido-2’,3’-dideoxy- typically involves the selective substitution of the hydroxyl groups at the 2’ and 3’ positions of adenosine with azido groups. This can be achieved through a multi-step process:
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of adenosine is protected using a suitable protecting group such as a trityl or silyl group.
Activation of the 2’ and 3’ positions: The 2’ and 3’ hydroxyl groups are activated using reagents like tosyl chloride or mesyl chloride to form tosylates or mesylates.
Substitution with azide: The activated 2’ and 3’ positions are then treated with sodium azide to replace the tosyl or mesyl groups with azido groups.
Deprotection: The protecting group at the 5’ position is removed to yield the final product.
Industrial Production Methods: Industrial production of adenosine, 2’,3’-diazido-2’,3’-dideoxy- follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis equipment, high-purity reagents, and stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Adenosine, 2’,3’-diazido-2’,3’-dideoxy- undergoes various chemical reactions, including:
Reduction: The azido groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Reducing agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Cycloaddition: Alkynes, copper(I) catalysts.
Major Products:
Reduction: Adenosine, 2’,3’-diamino-2’,3’-dideoxy-.
Substitution: Adenosine derivatives with various substituents at the 2’ and 3’ positions.
Cycloaddition: Triazole-containing adenosine derivatives.
Applications De Recherche Scientifique
Adenosine, 2’,3’-diazido-2’,3’-dideoxy- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various nucleoside analogs and derivatives.
Biology: Employed in studies of nucleic acid metabolism and as a tool for labeling and tracking nucleic acids.
Medicine: Investigated for its potential antiviral and anticancer properties due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of diagnostic assays and as a component in biochemical research kits.
Mécanisme D'action
The mechanism of action of adenosine, 2’,3’-diazido-2’,3’-dideoxy- involves its incorporation into nucleic acids, where it acts as a chain terminator. The azido groups at the 2’ and 3’ positions prevent the formation of phosphodiester bonds, thereby inhibiting the elongation of nucleic acid chains. This property makes it a potent inhibitor of DNA and RNA polymerases, leading to the termination of nucleic acid synthesis.
Comparaison Avec Des Composés Similaires
Adenosine, 2’,3’-dideoxy-: Lacks the azido groups and is used as a chain terminator in nucleic acid synthesis.
Adenosine, 2’,3’-didehydro-2’,3’-dideoxy-: Contains a double bond between the 2’ and 3’ positions and is also used as a chain terminator.
Adenosine, 2’,3’-diamino-2’,3’-dideoxy-: Contains amino groups instead of azido groups and has different chemical properties.
Uniqueness: Adenosine, 2’,3’-diazido-2’,3’-dideoxy- is unique due to the presence of azido groups, which impart distinct chemical reactivity and biological activity. The azido groups enable the compound to participate in “click chemistry” reactions, making it a valuable tool for bioconjugation and labeling studies.
Propriétés
Numéro CAS |
119644-21-2 |
|---|---|
Formule moléculaire |
C10H11N11O2 |
Poids moléculaire |
317.27 g/mol |
Nom IUPAC |
[(2S,5R)-5-(6-aminopurin-9-yl)-3,4-diazidooxolan-2-yl]methanol |
InChI |
InChI=1S/C10H11N11O2/c11-8-7-9(15-2-14-8)21(3-16-7)10-6(18-20-13)5(17-19-12)4(1-22)23-10/h2-6,10,22H,1H2,(H2,11,14,15)/t4-,5?,6?,10-/m1/s1 |
Clé InChI |
WQZLKYFRGKFHEZ-CXEAJDPUSA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3C(C([C@H](O3)CO)N=[N+]=[N-])N=[N+]=[N-])N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)N=[N+]=[N-])N=[N+]=[N-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


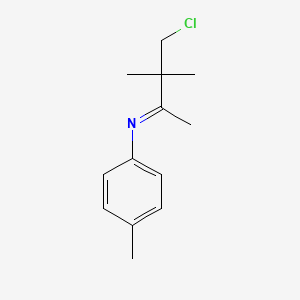
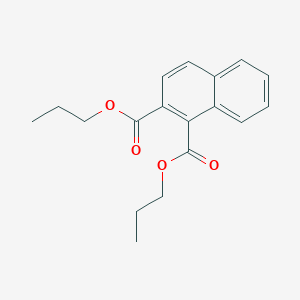
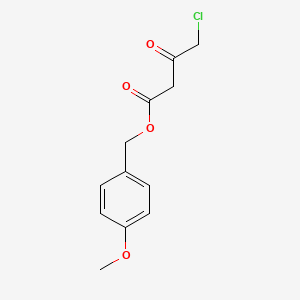
![Acetic acid;[5-ethyl-2-(10-hydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14307950.png)

![3-(Phenylsulfanyl)-3,4-dihydro-2H-furo[2,3-h][1]benzopyran-6-ol](/img/structure/B14307963.png)
![N-{[2-(Benzylamino)pyridin-4-yl]carbamoyl}benzenamine N-oxide](/img/structure/B14307968.png)
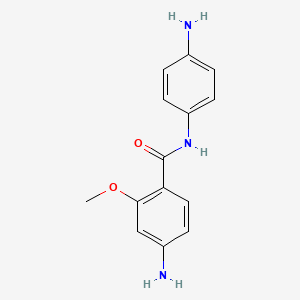
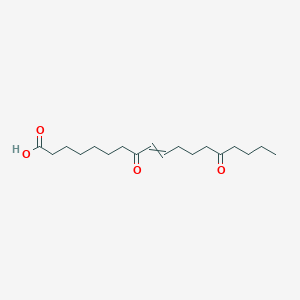
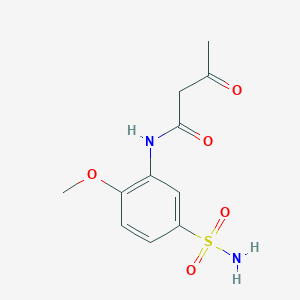
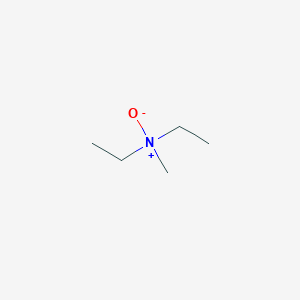
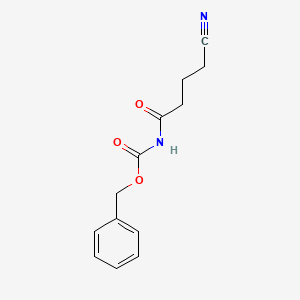
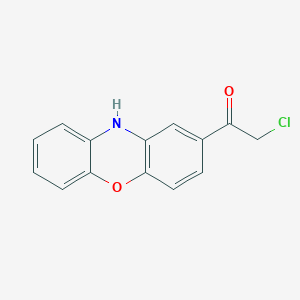
![5-[(2,4-Diaminopyrimidin-5-yl)methyl]-3-methoxy-2-(methylsulfanyl)phenol](/img/structure/B14308010.png)
